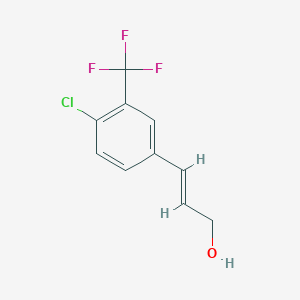
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H9ClF3O It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with propargyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-enal or 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-enoic acid.
Reduction: Formation of 3-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 3-(4-Trifluoromethyl-phenyl)-prop-2-en-1-ol
Uniqueness
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Biological Activity
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol, also known as a trifluoromethyl-containing compound, is notable for its diverse biological activities. The presence of the trifluoromethyl group significantly influences the pharmacological properties of organic compounds, enhancing their potency and selectivity in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C10H9ClF3O
- Molecular Weight : 232.63 g/mol
- CAS Number : 65126-85-4
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including kinases involved in cancer progression. For instance, it acts as a potent c-KIT kinase inhibitor, demonstrating efficacy against both wild-type and drug-resistant mutant forms of the enzyme .
- Antioxidant Properties : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antioxidant activity, which is crucial in mitigating oxidative stress in cells .
- Antimicrobial Activity : Some studies suggest that similar compounds can exhibit antibacterial properties, making them candidates for further investigation in treating bacterial infections .
Biological Activity Data
Case Studies
-
c-KIT Inhibition in Cancer Therapy :
A study highlighted the compound's ability to inhibit c-KIT kinase, which is pivotal in certain cancers such as gastrointestinal stromal tumors (GISTs). The compound showed promising results in vivo, indicating its potential as a therapeutic agent for patients resistant to traditional treatments like imatinib . -
Antioxidant Studies :
Another investigation focused on the antioxidant properties of trifluoromethyl-containing compounds. It was found that these compounds could effectively scavenge free radicals, thereby reducing cellular damage and inflammation . -
Microbial Resistance :
A comparative analysis indicated that derivatives of trifluoromethyl compounds demonstrated significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus, suggesting their utility in developing new antibiotics .
Properties
Molecular Formula |
C10H8ClF3O |
|---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H8ClF3O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h1-4,6,15H,5H2/b2-1+ |
InChI Key |
IFKDXDFZSJEMET-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/CO)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=CCO)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















